molecular formula C18H14F3N3O2S B284342 2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide

2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide

Cat. No. B284342
M. Wt: 393.4 g/mol
InChI Key: CATUOMTUBBHCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful in various biomedical applications.

Mechanism of Action

The mechanism of action of 2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide involves inhibition of protein kinase CK2. This enzyme is involved in the phosphorylation of many cellular proteins, which regulates their activity. Inhibition of this enzyme by the compound leads to the disruption of cellular processes that require CK2 activity, such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide have been extensively studied. Inhibition of protein kinase CK2 by the compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide in lab experiments include its potent inhibition of protein kinase CK2, which makes it useful in studying the role of this enzyme in various cellular processes. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the study of 2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide. One direction is to investigate the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the compound's effects on other cellular processes that are regulated by protein kinase CK2. Additionally, further research is needed to improve the solubility and stability of the compound for its effective use in lab experiments.

Synthesis Methods

The synthesis of 2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide involves a series of chemical reactions. The starting material for the synthesis is 2-amino-4-(2-furyl)-6-(trifluoromethyl)pyrimidine. This compound is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-phenylacetamide in the presence of a base such as triethylamine to produce the final product.

Scientific Research Applications

2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide has been extensively studied for its potential use in various biomedical applications. It is a potent inhibitor of a specific enzyme called protein kinase CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of this enzyme has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and inflammation.

properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide

InChI

InChI=1S/C18H14F3N3O2S/c1-24(12-6-3-2-4-7-12)16(25)11-27-17-22-13(14-8-5-9-26-14)10-15(23-17)18(19,20)21/h2-10H,11H2,1H3

InChI Key

CATUOMTUBBHCCS-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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